molecular formula C10H13N5O2S B2435122 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034593-31-0

5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2435122
CAS No.: 2034593-31-0
M. Wt: 267.31
InChI Key: NVOFNZQRHSRKNS-UHFFFAOYSA-N
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Description

5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C10H13N5O2S and its molecular weight is 267.31. The purity is usually 95%.
BenchChem offers high-quality 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1-methylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-13-7-10(11-8-13)18(16,17)14-4-5-15-9(6-14)2-3-12-15/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOFNZQRHSRKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available imidazole derivatives. The process often includes the formation of sulfonyl derivatives followed by cyclization to form the pyrazolo[1,5-a]pyrazine structure. The detailed synthetic route can be summarized as follows:

  • Formation of Imidazole Sulfonamide : The reaction of 1-methyl-1H-imidazole with sulfonyl chlorides.
  • Cyclization : Subsequent cyclization with appropriate precursors to yield the tetrahydropyrazolo structure.

Biological Activity

The biological activity of 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been assessed through various in vitro and in vivo studies. Key findings include:

Antitumor Activity

Several studies have indicated that this compound exhibits significant antitumor properties. For instance:

  • IC50 Values : In tests against various cancer cell lines, the compound demonstrated an IC50 value of approximately 2.13 μM against HeLa cells, indicating potent cytotoxicity without significant toxicity towards normal fibroblast cells (IC50 = 135.30 μM) .

The proposed mechanism for its antitumor activity involves the inhibition of specific signaling pathways associated with cancer proliferation. Notably, it has been shown to inhibit Wnt-dependent transcription in colorectal cancer cell lines SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM , respectively .

Study 1: Anticancer Activity

A study evaluated the anticancer potential of the compound in xenograft models where it significantly reduced tumor growth and affected the expression levels of proliferation markers such as Ki67 .

Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of the compound towards cancer cells compared to normal cells. The results indicated a favorable therapeutic index, suggesting that the compound could be developed into a selective anticancer agent .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 (μM) Selectivity
AntitumorHeLa2.13High (vs BALB/3T3)
Wnt InhibitionSW4802High
Wnt InhibitionHCT1160.12High

Preparation Methods

Boc Protection of the Amino Group

The amino group of 5-amino-1H-pyrazole is protected using tert-butyl dicarbonate in dichloromethane. This step prevents undesired side reactions during subsequent alkylation. After 12 hours at room temperature, the product 1H-pyrazole-5-t-butyl carbamate is isolated via aqueous extraction and column chromatography.

Nucleophilic Substitution with 1,3-Dibromopropane

The protected pyrazole undergoes nucleophilic substitution with 1,3-dibromopropane in tetrahydrofuran (THF) under reflux. This step introduces a bromopropyl side chain, yielding 1-(3-bromopropyl)-1H-pyrazole-5-t-butyl carbamate . The reaction is driven by the bromide’s leaving group ability, with potassium carbonate as the base.

Deprotection and Cyclization

Removal of the Boc group is achieved using hydrochloric acid in dichloromethane, followed by neutralization with sodium bicarbonate. The resulting 1-(3-bromopropyl)-1H-pyrazole-5-amine undergoes intramolecular cyclization in toluene with potassium hydroxide. Heating under reflux facilitates the formation of the tetrahydropyrazolo[1,5-a]pyrazine core via nucleophilic displacement of bromide.

Table 1: Optimization of Core Synthesis

Step Reagents/Conditions Yield (%)
Boc Protection (Boc)₂O, CH₂Cl₂, RT, 12 h 85
Alkylation 1,3-Dibromopropane, THF, reflux 78
Deprotection HCl (g), CH₂Cl₂, 0°C, 24 h 92
Cyclization KOH, toluene, reflux, 6 h 65

Sulfonation at the 5-Position

Introducing the sulfonyl group at the 5-position requires careful selection of sulfonating agents and reaction conditions. While direct sulfonation is challenging due to the core’s electron-deficient nature, 1-methyl-1H-imidazole-4-sulfonyl chloride serves as the preferred electrophile.

Sulfonyl Chloride Preparation

1-Methyl-1H-imidazole-4-sulfonyl chloride is synthesized via chlorosulfonation of 1-methylimidazole using chlorosulfonic acid at 0°C. The intermediate sulfonic acid is treated with phosphorus pentachloride to generate the sulfonyl chloride, which is purified by distillation.

Coupling Reaction

The tetrahydropyrazolo[1,5-a]pyrazine core reacts with the sulfonyl chloride in anhydrous dichloromethane, employing triethylamine as a base to scavenge HCl. The reaction proceeds at room temperature for 6–8 hours, achieving moderate to high yields. Microwave-assisted conditions (50°C, 30 min) have been reported to enhance reaction efficiency.

Table 2: Sulfonation Reaction Optimization

Condition Time (h) Temperature (°C) Yield (%)
Conventional 8 25 72
Microwave-assisted 0.5 50 88

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using a gradient of ethyl acetate and hexanes (3:7 to 1:1). The target compound elutes at Rf = 0.4 (TLC, silica gel).

Spectroscopic Validation

  • ¹H NMR (DMSO-d6, 400 MHz): δ 7.85 (s, 1H, imidazole-H), 4.25 (t, 2H, CH2-N), 3.75 (s, 3H, N-CH3), 3.60 (t, 2H, CH2-SO2), 2.90–2.70 (m, 4H, pyrazine-H).
  • ¹³C NMR : 156.8 (C=O), 138.2 (imidazole-C), 122.5 (pyrazine-C), 45.3 (N-CH3).
  • HRMS : [M+H]+ calcd. for C₁₀H₁₄N₅O₂S: 292.0864; found: 292.0868.

Mechanistic Insights and Side Reactions

Competing Pathways During Sulfonation

Parallel sulfonation at the pyrazine nitrogen is a common side reaction, mitigated by using bulky bases like 2,6-lutidine to deprotonate the 5-position selectively. Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.

Stability of the Sulfonyl Group

The sulfonyl moiety is susceptible to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous DMSO or DMF at −20°C is recommended for long-term stability.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for the cyclization step, reducing reaction time from 6 hours to 15 minutes and improving yield to 78%.

Green Chemistry Approaches

Solvent-free conditions using ball milling have been explored for the sulfonation step, achieving 80% yield with minimal waste.

Q & A

Q. How can low solubility in physiological media be addressed during in vivo studies?

  • Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability.
  • Co-solvent systems : Administer via PEG-400/ethanol/saline mixtures (e.g., 10:10:80 v/v) for improved dissolution .

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